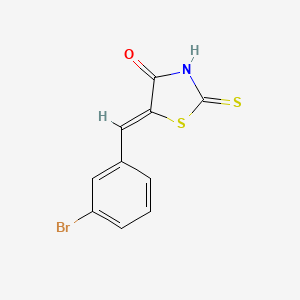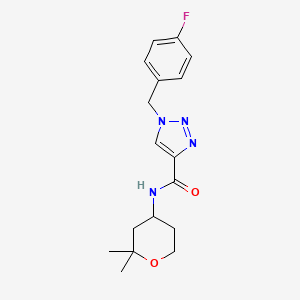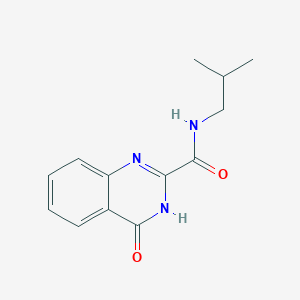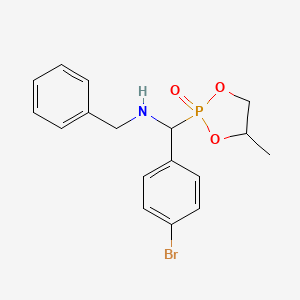![molecular formula C16H25N5O2 B6021371 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by SmithKline Beecham Pharmaceuticals and has since been used in various studies to understand the mechanism of action of different cellular processes.
Mecanismo De Acción
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine inhibits the TGF-β signaling pathway by specifically targeting the TGF-β type I receptor (TβRI). It binds to the ATP-binding pocket of TβRI, preventing the activation of downstream signaling pathways. This leads to the inhibition of TGF-β-induced responses, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces tumor growth in animal models. It also promotes the differentiation of stem cells into specific cell types and enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, it has been shown to have anti-inflammatory effects and reduce fibrosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments include its specificity for TβRI, its ability to inhibit the TGF-β signaling pathway, and its wide range of applications in different fields of research. However, there are also limitations to its use, including its potential off-target effects and the need for optimization of dosage and treatment duration.
Direcciones Futuras
There are many future directions for the use of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in scientific research. One direction is the development of more potent and selective inhibitors of TβRI. Another direction is the investigation of the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders. In addition, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to understand the mechanism of action of different cellular processes. Its inhibition of the TGF-β signaling pathway has therapeutic potential in various diseases, including cancer and fibrosis. While there are advantages and limitations to its use, there are also many future directions for its application in scientific research.
Métodos De Síntesis
The synthesis method of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves the reaction of 4-morpholineethanol with 4,6-dichloro-2-(propylthio)pyrimidine to give 4-(4,6-dichloro-2-(propylthio)pyrimidin-5-yl)morpholine. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to give this compound. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been used in various scientific research applications, including cancer research, stem cell research, and developmental biology. It has been found to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer and fibrosis.
Propiedades
IUPAC Name |
2-methyl-1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13(2)16(22)21-5-3-19(4-6-21)14-11-15(18-12-17-14)20-7-9-23-10-8-20/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZDXHIUFKJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)

![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)
![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)